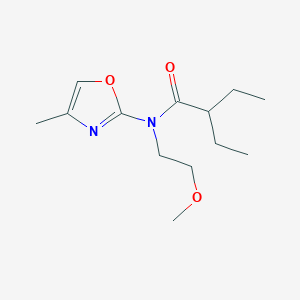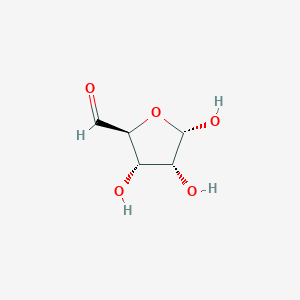
(2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of a precursor compound that undergoes a series of chemical reactions, including oxidation and hydroxylation, to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of catalysts and automated control systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like acyl chlorides. The reaction conditions, including temperature and solvent, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce primary alcohols .
Scientific Research Applications
(2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R,5S,6R)-3,4,5-Trihydroxy-6-methyloxan-2-yl: This compound shares a similar hydroxyl group arrangement but differs in its overall structure and functional groups.
(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-methyloxan-2-yl: Another similar compound with slight variations in stereochemistry and functional groups.
Properties
CAS No. |
207592-42-5 |
|---|---|
Molecular Formula |
C5H8O5 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-3,4,5-trihydroxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h1-5,7-9H/t2-,3-,4-,5+/m1/s1 |
InChI Key |
BYJWRSBVRKMRDN-AIHAYLRMSA-N |
Isomeric SMILES |
C(=O)[C@@H]1[C@H]([C@H]([C@H](O1)O)O)O |
Canonical SMILES |
C(=O)C1C(C(C(O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


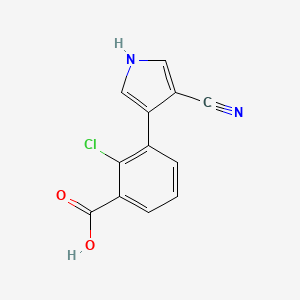
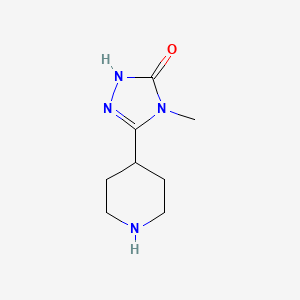


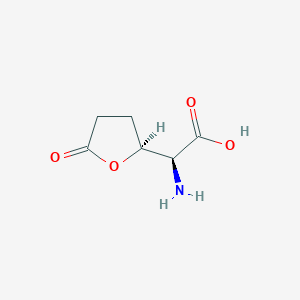

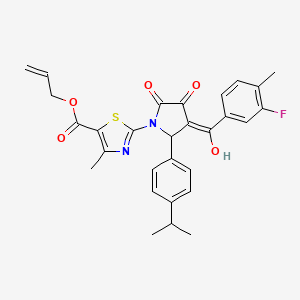
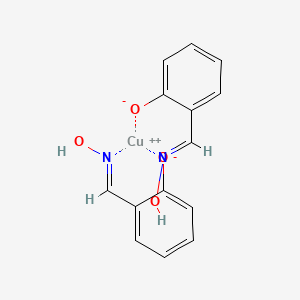
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
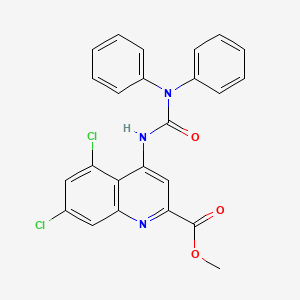
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
